A Technical Guide to the Molecular Weight and Exact Mass of tert-Butyl 7-bromo-5H-pyrido[4,3-b]indole-5-carboxylate
A Technical Guide to the Molecular Weight and Exact Mass of tert-Butyl 7-bromo-5H-pyrido[4,3-b]indole-5-carboxylate
This guide provides an in-depth analysis of the fundamental physicochemical properties of tert-butyl 7-bromo-5H-pyrido[4,3-b]indole-5-carboxylate , a key intermediate in the synthesis of complex molecules for pharmaceutical research. Specifically, we will dissect the concepts of molecular weight and exact mass, their determination, and their critical importance for researchers, scientists, and drug development professionals.
Core Molecular Attributes: Distinguishing Molecular Weight and Exact Mass
In the realm of chemical analysis and synthesis, particularly within the exacting standards of drug development, the terms "molecular weight" and "exact mass" are often used. While related, they are not interchangeable. Understanding their distinction is paramount for accurate compound identification, characterization, and quantification.
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Molecular Weight (MW) , also known as average molecular mass, is calculated using the weighted average of the atomic masses of all atoms in a molecule, based on their natural isotopic abundance. This value is typically expressed in grams per mole ( g/mol ) and is sufficient for stoichiometric calculations in bulk chemical synthesis.
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Exact Mass , or monoisotopic mass, is calculated using the mass of the most abundant isotope of each element in the molecule. This value is a precise measure of the mass of a single molecule with a specific isotopic composition and is expressed in Daltons (Da). High-resolution mass spectrometry (HRMS) is the definitive technique for its experimental determination, providing an unambiguous confirmation of a compound's elemental composition.
For the target compound, tert-butyl 7-bromo-5H-pyrido[4,3-b]indole-5-carboxylate , the molecular properties are derived from its confirmed molecular formula: C₁₆H₁₆BrN₂O₂ . The synthesis of this molecule involves the protection of the nitrogen at the 5-position of the 7-bromo-5H-pyrido[4,3-b]indole core with a di-tert-butyl dicarbonate, confirming its aromatic carboline structure[1].
The calculated values are summarized below:
| Parameter | Value | Units | Method |
| Molecular Formula | C₁₆H₁₆BrN₂O₂ | - | Derived from Structure |
| Molecular Weight | 348.22 | g/mol | Calculation (Average Isotopic Mass) |
| Exact Mass | 347.0398 | Da | Calculation (Monoisotopic Mass) |
Table 1: Summary of key molecular properties for tert-butyl 7-bromo-5H-pyrido[4,3-b]indole-5-carboxylate.
The presence of bromine is noteworthy. Bromine has two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), with masses of 78.918 Da and 80.916 Da, respectively. This results in a characteristic isotopic pattern in the mass spectrum, where two peaks of nearly equal intensity are observed, separated by approximately 2 Da (the M+2 peak). This pattern is a powerful diagnostic tool for confirming the presence of bromine in a molecule.
Experimental Determination of Exact Mass by High-Resolution Mass Spectrometry (HRMS)
The theoretical exact mass provides a target value; its experimental verification is a cornerstone of modern chemical analysis. High-resolution mass spectrometry, often coupled with techniques like electrospray ionization (ESI) and time-of-flight (TOF) or Orbitrap mass analyzers, provides the necessary resolving power and mass accuracy to confirm a compound's elemental composition.
Causality in Experimental Design
The choice of ESI as an ionization technique is based on its "soft" nature, which minimizes fragmentation and preserves the molecular ion, in this case, the protonated molecule [M+H]⁺. A high-resolution analyzer like a TOF or Orbitrap is essential to differentiate the target ion from other ions with very similar nominal masses, ensuring an unambiguous assignment.
Self-Validating Protocol for HRMS Analysis
The following protocol outlines a self-validating system for the determination of the exact mass of tert-butyl 7-bromo-5H-pyrido[4,3-b]indole-5-carboxylate.
Objective: To experimentally confirm the elemental composition of the target compound by obtaining its exact mass with an accuracy of <5 ppm.
Materials:
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Sample of tert-butyl 7-bromo-5H-pyrido[4,3-b]indole-5-carboxylate
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LC-MS grade solvent (e.g., acetonitrile or methanol)
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Formic acid (for promoting ionization)
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Calibrant solution for the mass spectrometer
Instrumentation:
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High-Performance Liquid Chromatography (HPLC) system
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High-Resolution Mass Spectrometer (e.g., ESI-QTOF or ESI-Orbitrap)
Step-by-Step Methodology:
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Sample Preparation:
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Accurately weigh approximately 1 mg of the compound.
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Dissolve in 1 mL of solvent to create a 1 mg/mL stock solution.
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Perform a serial dilution to a final concentration of ~1 µg/mL in a solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The final concentration may require optimization.
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Instrument Calibration:
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Calibrate the mass spectrometer across the desired mass range (e.g., m/z 100-1000) using a well-characterized, multi-point calibrant solution. This step is critical to ensure high mass accuracy.
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LC-MS Analysis:
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Inject the sample into the HPLC system. While chromatographic separation is not strictly necessary for a pure standard, it is good practice to ensure sample purity and introduce it cleanly to the mass spectrometer.
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The mobile phase should be compatible with ESI (e.g., water/acetonitrile with 0.1% formic acid).
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Mass Spectrometry Data Acquisition:
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Acquire data in positive ion mode, as the basic nitrogen atoms in the pyridoindole core are readily protonated.
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Set the mass analyzer to a high-resolution mode (e.g., >20,000 FWHM).
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Scan for the expected protonated molecule [M+H]⁺.
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For ⁷⁹Br isotope: C₁₆H₁₇BrN₂O₂⁺ = 347.0398 + 1.0078 (proton) = 348.0476 m/z
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For ⁸¹Br isotope: C₁₆H₁₇⁸¹BrN₂O₂⁺ = 349.0378 + 1.0078 (proton) = 350.0456 m/z
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Data Analysis:
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Extract the ion chromatogram for the target m/z values.
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From the mass spectrum of the corresponding peak, identify the monoisotopic peak for the ⁷⁹Br isotopologue and the M+2 peak for the ⁸¹Br isotopologue.
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Compare the experimentally measured m/z value to the theoretical value.
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Calculate the mass error in parts per million (ppm):
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Error (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] * 10^6
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A mass error of <5 ppm is considered a confident confirmation of the elemental composition.
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Workflow Visualization
The logical flow of determining and verifying the mass of a novel compound is crucial for maintaining scientific integrity.
Caption: Workflow for the determination and confirmation of exact mass.
Conclusion for the Drug Development Professional
For professionals in drug discovery and development, the precise characterization of molecules like tert-butyl 7-bromo-5H-pyrido[4,3-b]indole-5-carboxylate is not merely an academic exercise. An accurate exact mass measurement serves as a primary identity test, confirming that the correct molecule has been synthesized before it proceeds into further, more expensive stages of development. It is a fundamental data point for regulatory submissions and intellectual property filings. Misidentification at this early stage can lead to the loss of significant time and resources. Therefore, the rigorous application of high-resolution mass spectrometry is an indispensable component of the drug development pipeline, ensuring the integrity and validity of all subsequent biological and toxicological data.
References
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ACS Publications. (2019, April 4). Ru(II)-Catalyzed Regioselective Hydroxymethylation of β-Carbolines and Isoquinolines via C–H Functionalization: Probing the Mechanism by Online ESI-MS/MS Screening. The Journal of Organic Chemistry. Available at: [Link]
